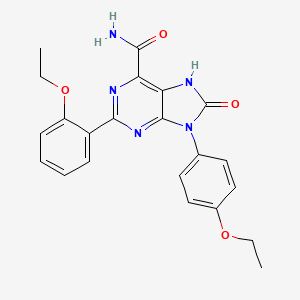![molecular formula C17H21NO4 B2384734 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 2034403-43-3](/img/structure/B2384734.png)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that features a benzofuran core linked to a tetrahydropyran moiety via a hydroxypropyl chain
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzofuran-2-carboxylic acid and tetrahydro-2H-pyran-4-ylmethanol.
Step 1: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
Step 2: The acid chloride is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as triethylamine to form the ester intermediate.
Step 3: The ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Step 4: The alcohol is then oxidized to the aldehyde using pyridinium chlorochromate.
Step 5: The aldehyde undergoes a reductive amination with benzofuran-2-carboxamide in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as Jones reagent.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Jones reagent, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Ethers.
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-6-yl)propyl)benzofuran-2-carboxamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-5-yl)propyl)benzofuran-2-carboxamide
Comparison:
- Structural Differences: The position of the tetrahydropyran ring attachment varies among these compounds, which can influence their chemical reactivity and biological activity.
- Uniqueness: The specific positioning of the tetrahydropyran ring in N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide may confer unique properties in terms of stability, solubility, and interaction with biological targets.
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(12-6-9-21-10-7-12)5-8-18-17(20)16-11-13-3-1-2-4-15(13)22-16/h1-4,11-12,14,19H,5-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIUGHGPSAOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)


![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)



![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2384673.png)

